1-Chloro-2-methylpropan-2-amine hydrochloride

Description

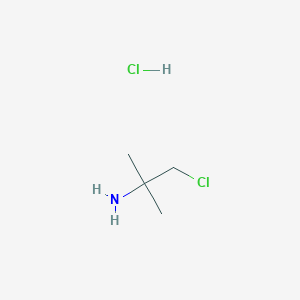

1-Chloro-2-methylpropan-2-amine hydrochloride (CAS: 30533-55-2) is a secondary amine hydrochloride with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . Its structure features a chlorine atom and a methyl group attached to the central carbon of a propane backbone, with the amine group protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

IUPAC Name |

1-chloro-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUQRSNBEKUWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630015 | |

| Record name | 1-Chloro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23184-92-1 | |

| Record name | NSC9038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-chloro-2-methylpropan-2-amine hydrochloride typically involves the reaction of 2-methylpropan-2-amine with a chlorinating agent. One common method is the reaction of 2-methylpropan-2-amine with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

(CH3)2C(NH2)CH3+SOCl2→(CH3)2C(NHCl)CH3+SO2+HCl

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-2-methylpropan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Chloro-2-methylpropan-2-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It facilitates the formation of more complex structures through substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine replaced by nucleophiles | Amines, alcohols |

| Oxidation | Amine group oxidized to nitroso or nitro compounds | Nitro derivatives |

| Reduction | Formation of secondary or tertiary amines | Various amines |

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways and developing inhibitors for therapeutic purposes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential for drug development.

Industrial Applications

In the industrial sector, this compound is used as a reagent in various chemical processes. Its role in producing specialty chemicals highlights its importance in manufacturing and chemical synthesis.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of niche chemical products |

| Reagent in Processes | Acts as a key reagent in multiple industrial reactions |

Mechanism of Action

The mechanism of action of 1-chloro-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes critical differences between 1-chloro-2-methylpropan-2-amine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |

|---|---|---|---|---|---|---|---|

| This compound | C₄H₁₀ClN | 107.58 | Chlorine, methyl | 0.5 | 1 | 1 | Moderate lipophilicity, compact size |

| 1-Fluoro-2-methylpropan-2-amine hydrochloride | C₄H₁₀FClN | ~91.13* | Fluorine, methyl | 0.2 | 1 | 1 | Higher metabolic stability |

| 1-Cyclohexyl-2-propanamine hydrochloride | C₉H₁₈ClN | 191.75 | Cyclohexyl | 2.1 | 1 | 1 | Increased lipophilicity, bulky group |

| 1-Ethoxypropan-2-amine hydrochloride | C₅H₁₄ClNO | 147.62 | Ethoxy, methyl | 0.8 | 1 | 2 | Enhanced polarity, ether oxygen |

| [1-(2-Chlorophenyl)-2-methylpropyl]methylamine HCl | C₁₁H₁₇Cl₂N | 246.17 | Aromatic chlorophenyl | 3.5 | 1 | 1 | Aromaticity, π-π stacking potential |

*Estimated based on atomic mass differences (Cl → F).

Key Observations:

- Halogen Substitution : Replacing chlorine with fluorine () reduces molecular weight and lipophilicity (XLogP3: 0.2 vs. 0.5) due to fluorine’s smaller size and higher electronegativity. This substitution may enhance metabolic stability in biological systems .

- Bulkier Groups : Cyclohexyl derivatives () exhibit significantly higher molecular weights (191.75 g/mol) and XLogP3 values (2.1), suggesting reduced aqueous solubility but improved membrane permeability .

- Aromatic Derivatives : Compounds like [1-(2-chlorophenyl)-2-methylpropyl]methylamine hydrochloride () demonstrate enhanced lipophilicity (XLogP3: 3.5) and aromatic interactions, which are advantageous in CNS-targeting pharmaceuticals .

Biological Activity

1-Chloro-2-methylpropan-2-amine hydrochloride, with the molecular formula , is an organic compound that has garnered attention for its biological activity and applications in scientific research. This compound is characterized by a chlorine atom and a methyl group attached to a central carbon atom, making it a derivative of amine. Its synthesis typically involves the chlorination of 2-methylpropan-2-amine using agents such as thionyl chloride (SOCl₂) under controlled conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules. This can modulate the activity of these molecules, leading to various biological effects, including enzyme inhibition and alterations in protein-ligand interactions.

Applications in Scientific Research

This compound is used extensively in various fields:

- Enzyme Inhibition Studies : The compound has been utilized to explore enzyme inhibition mechanisms, which are critical for understanding metabolic pathways and drug interactions.

- Protein-Ligand Interaction Studies : It serves as a reagent in studies aimed at elucidating protein-ligand dynamics, which are essential for drug design and development.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-2-methylpropan-2-amine | Lacks hydrochloride group | Different solubility and reactivity |

| 2-Chloro-2-methylpropan-2-amine | Chlorine atom in a different position | Variations in chemical behavior |

This comparison highlights how structural differences can influence the biological properties and applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic processes, providing insights into its potential therapeutic applications.

- Protein-Ligand Interaction : Research indicated that this compound could stabilize protein-ligand complexes, enhancing our understanding of drug interactions at the molecular level.

- Synthesis and Characterization : The synthesis pathways for this compound have been explored extensively, revealing its utility as an intermediate in the production of various pharmaceuticals and agrochemicals .

Summary of Findings

The findings from these studies suggest that this compound holds significant promise for further research in pharmacology and medicinal chemistry. Its ability to modulate enzyme activity and interact with proteins makes it a valuable tool for drug discovery.

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 1-chloro-2-methylpropan-2-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-methylpropan-2-amine with methyl chloride in a controlled acidic environment (e.g., HCl) under reflux conditions yields the hydrochloride salt. Key steps include:

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., singlet for methyl groups at δ 1.3–1.5 ppm).

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 125.6 (M+H).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>99%) .

- Elemental analysis : Validate Cl content (theoretical: ~28.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from:

- Reagent quality : Trace moisture in methyl chloride reduces efficiency. Use freshly distilled reagents .

- Reaction time : Extended reaction times (>12 hrs) may degrade the product. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) .

- Acid concentration : Excess HCl induces salt precipitation prematurely. Optimize stoichiometry (1:1.05 amine:HCl) .

Q. What strategies mitigate instability during storage of this compound?

The compound degrades via hydrolysis or oxidation. Mitigation includes:

- Storage conditions : Keep in airtight containers under nitrogen at 2–8°C .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit oxidation .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., 2-methylpropan-2-amine) .

Q. How can impurities in synthesized batches be profiled and controlled?

Common impurities include:

- Unreacted amine : Detectable via GC-MS (retention time ~3.2 min). Remove via acid-base extraction .

- Chloroalkane byproducts : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate and identify impurities like 1-chloro-2-methylpropane .

- Metal residues : Inductively coupled plasma (ICP) analysis ensures residual catalysts (e.g., Al from DIBAL-H) are <10 ppm .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The tertiary amine’s steric hindrance slows direct alkylation. Instead, the reaction proceeds via:

- Pre-formation of the ammonium salt : Protonation of the amine enhances electrophilicity at the β-carbon.

- S2 pathway : Methyl chloride attacks the ammonium center, displacing Cl with inversion of configuration .

- Kinetic studies : Second-order kinetics (rate = k[amine][CHCl]) confirm the bimolecular mechanism .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | CHClN | |

| Molecular weight | 144.04 g/mol | |

| Melting point | 194–196°C (decomposes) | |

| Solubility | Soluble in ethanol, HO |

Q. Table 2. Common Analytical Parameters for HPLC

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 µm) | 70:30 HO:MeCN | 1.0 mL/min | 6.8 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.